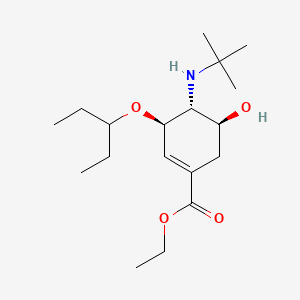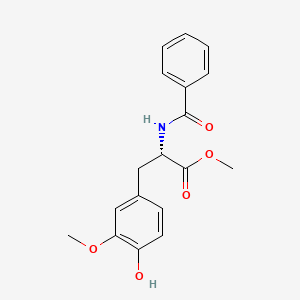
4-(2,3-Dimethylphenoxymethyl)phenylmagnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-dimethylphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the construction of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dimethylphenoxymethyl)phenylmagnesium bromide typically involves the reaction of 4-(2,3-dimethylphenoxymethyl)bromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Generally maintained at room temperature or slightly elevated.
Solvent: THF is used as the solvent due to its ability to stabilize the Grignard reagent.
Reaction Time: The reaction is typically allowed to proceed for several hours to ensure complete conversion of the starting material.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with efficient stirring and temperature control systems.
Continuous monitoring: To ensure the reaction proceeds efficiently and safely.
Purification: The final product is often purified using techniques such as distillation or crystallization to remove any impurities.
化学反应分析
Types of Reactions
4-(2,3-dimethylphenoxymethyl)phenylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds to form new carbon-carbon bonds.
Coupling Reactions: Participates in reactions such as the Kumada coupling to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Alkyl halides, aryl halides.
Catalysts: Nickel or palladium catalysts for coupling reactions.
Solvents: THF, diethyl ether.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: Resulting from substitution and coupling reactions.
科学研究应用
4-(2,3-dimethylphenoxymethyl)phenylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Synthesis of Pharmaceuticals: Used to construct complex molecules in drug development.
Material Science: Involved in the synthesis of polymers and advanced materials.
Biological Studies: Utilized in the modification of biomolecules for research purposes.
Industrial Chemistry: Employed in the production of fine chemicals and intermediates.
作用机制
The mechanism of action of 4-(2,3-dimethylphenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The molecular targets include:
Halides: Alkyl and aryl halides.
相似化合物的比较
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent with similar reactivity.
4-Trifluoromethylphenylmagnesium Bromide: Another Grignard reagent with a trifluoromethyl group, offering different electronic properties.
4-Methoxyphenylmagnesium Bromide: Contains a methoxy group, providing different reactivity and selectivity.
Uniqueness
4-(2,3-dimethylphenoxymethyl)phenylmagnesium bromide is unique due to the presence of the 2,3-dimethylphenoxymethyl group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it a valuable reagent for specific synthetic applications where other Grignard reagents may not be as effective.
属性
分子式 |
C15H15BrMgO |
|---|---|
分子量 |
315.49 g/mol |
IUPAC 名称 |
magnesium;1,2-dimethyl-3-(phenylmethoxy)benzene;bromide |
InChI |
InChI=1S/C15H15O.BrH.Mg/c1-12-7-6-10-15(13(12)2)16-11-14-8-4-3-5-9-14;;/h4-10H,11H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
DHHUBGDNMPKPEP-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C(=CC=C1)OCC2=CC=[C-]C=C2)C.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


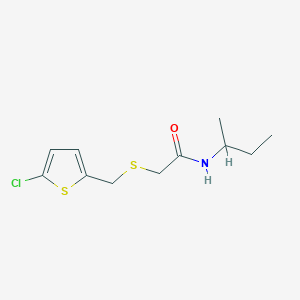
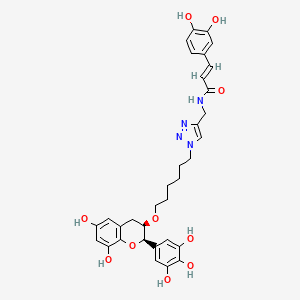
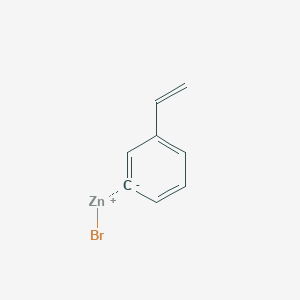
![tert-Butyl (1S,6S)-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B14889562.png)
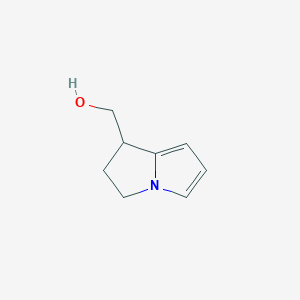
![(1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14889583.png)
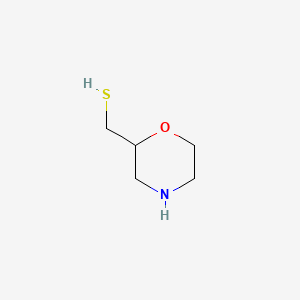


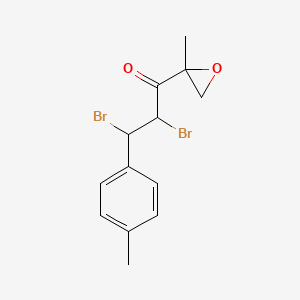
![(6-(Aminomethyl)-2-oxaspiro[3.3]heptan-6-yl)methanol](/img/structure/B14889638.png)
